REACTION_CXSMILES
|
ClC1C=CC=CC=1[N+:8](=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])[O-:9].[OH-:18].[Na+].O.NN>CO.[Ni].O>[Cl:17][C:12]1[CH:13]=[C:14]([C:14]2[CH:15]=[CH:16][C:11]([NH2:10])=[C:12]([Cl:17])[CH:13]=2)[CH:15]=[CH:16][C:11]=1[NH2:10].[N:8]([OH:9])=[O:18] |f:1.2,3.4|
|
Name
|
|
Quantity
|
53.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)[N+]([O-])=NC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the 2,2'-dichlorohydrazobenzene which has crystallised out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC=CC=1[N+:8](=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])[O-:9].[OH-:18].[Na+].O.NN>CO.[Ni].O>[Cl:17][C:12]1[CH:13]=[C:14]([C:14]2[CH:15]=[CH:16][C:11]([NH2:10])=[C:12]([Cl:17])[CH:13]=2)[CH:15]=[CH:16][C:11]=1[NH2:10].[N:8]([OH:9])=[O:18] |f:1.2,3.4|
|
Name
|
|
Quantity
|
53.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)[N+]([O-])=NC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the 2,2'-dichlorohydrazobenzene which has crystallised out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |